N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide

Medicinal Chemistry ADME Prediction Halogen Bonding

N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide is a synthetic small-molecule acetamide derivative featuring a 2,5-dichlorophenyl ring and a piperidinyl moiety. With a molecular formula of C13H16Cl2N2O, a molecular weight of 287.18 g/mol, and a typical vendor purity specification of 95%, this compound is supplied as a research-grade solid intended for pharmacological investigation.

Molecular Formula C13H16Cl2N2O
Molecular Weight 287.18 g/mol
Cat. No. B11083060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide
Molecular FormulaC13H16Cl2N2O
Molecular Weight287.18 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C13H16Cl2N2O/c14-10-4-5-11(15)12(8-10)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18)
InChIKeyCOEBCCQVOQWFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide (CAS 315248-23-8): Procurement-Grade Specification and Physicochemical Baseline


N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide is a synthetic small-molecule acetamide derivative featuring a 2,5-dichlorophenyl ring and a piperidinyl moiety . With a molecular formula of C13H16Cl2N2O, a molecular weight of 287.18 g/mol, and a typical vendor purity specification of 95%, this compound is supplied as a research-grade solid intended for pharmacological investigation . Its structure positions it within the N-piperidinyl acetamide class, which has been explored in patent disclosures for calcium channel modulation and other biological targets [1]. Unlike its 2,3-, 2,4-, and 2,6-dichlorophenyl regioisomers, the 2,5-substitution pattern offers a distinct electronic and steric profile that may influence receptor binding and metabolic stability, making it a non-interchangeable tool compound for structure-activity relationship (SAR) studies.

Regioisomeric SAR probe: 2,5-dichloro pattern supports controlled halogen substitution studies
Patent-highlighted scaffold: exemplified in T-type calcium channel patent families
Stocked research-grade material: specified purity reduces procurement lead time

Why N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide Cannot Be Replaced by Its Regioisomers or Oxo-Analogs in SAR Campaigns


In medicinal chemistry workflows, substituting one dichlorophenyl regioisomer for another—even when the molecular formula and core scaffold are identical—can fundamentally alter target engagement, selectivity, and downstream biological outcomes. For N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide, the 2,5-dichloro substitution pattern creates a unique electronic distribution across the phenyl ring, which directly impacts pi-pi stacking interactions, halogen bonding potential, and the compound's overall three-dimensional conformation [1]. The 2,6-analog, for example, has been characterized as a lidocaine analogue with antihyperalgesic properties [2], while the oxo-derivative (2-oxo-2-(piperidin-1-yl)acetamide) introduces an additional carbonyl that alters hydrogen-bonding capacity and metabolic liability [3]. Generic substitution without head-to-head comparative data therefore introduces uncontrolled variables that compromise assay reproducibility and invalidate SAR conclusions.

Regioisomer

Chlorine positional shift (2,5- vs 2,3-/2,4-) may alter electronic distribution and target engagement; regioisomers are not direct SAR replacements.

Oxidation state

Introduction of an oxo group at the acetamide linker produces a divergent enzyme inhibition profile; the oxo-analog targets mPGES1, not PDE7.

Sourcing

2,3- and 2,4-regioisomers are custom-synthesis only; substituting may introduce batch variability and delay compared to the stocked target compound.

N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide: Quantified Differentiation Versus Closest Structural Analogs


Regioisomeric Chlorine Substitution Dictates Physicochemical Property Divergence

The 2,5-dichlorophenyl substitution pattern in the target compound yields a distinct calculated LogP and topological polar surface area (TPSA) compared to its 2,3- and 2,4-regioisomers, despite identical molecular weight [1]. These differences are predicted to influence membrane permeability and oral bioavailability metrics. While direct experimental LogP data for all regioisomers are not available in the public domain, the 2,5-substitution pattern is known to produce a different dipole moment and electrostatic potential surface than the 2,6-pattern, which has been associated with sodium channel binding activity [2].

Regioisomeric property divergence
Class-level
2,5- vs 2,3- vs 2,4-Cl substitution: predicted LogP and TPSA differ; distinct electrostatic potential surfaces
Supports regioisomer-specific SAR interpretation; direct swap may alter permeability and binding
In silico prediction; experimental physicochemical data not yet reported
Medicinal Chemistry ADME Prediction Halogen Bonding

Oxidation State at the Acetamide Linker Drives Divergent Target Engagement Profiles

Introduction of an oxo group at the acetamide linker transforms the compound from N-(2,5-dichlorophenyl)-2-(1-piperidinyl)acetamide to N-(2,5-dichlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide. This structural modification results in a distinct biological activity profile. The oxo-analog exhibits potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES1) with an IC50 of 3 nM in 293E cells [1], while the non-oxo target compound has been reported to inhibit PDE7 catalytic domain with an IC50 of 2600 nM [2]. This nearly 1000-fold difference in potency across two unrelated targets underscores the functional divergence introduced by a single carbonyl group.

Oxidation state drives target shift
Reported
Non-oxo: PDE7 IC50 2600 nM
Oxo-analog: mPGES1 IC50 3 nM
~867-fold difference, distinct primary targets
Oxidation state determines enzyme inhibition profile; compounds are not functionally interchangeable
Cross-study comparison; different assay platforms and conditions
Enzyme Inhibition PGES1 PDE SAR

Calcium Channel Blocker Patent Landscape: 2,5-Dichloro Substitution as a Preferred Embodiment

Patent literature explicitly identifies N-piperidinyl acetamide derivatives bearing a 2,5-dichlorophenyl moiety as preferred embodiments for calcium channel modulation, particularly T-type calcium channels [1]. The patent family (e.g., US8569344, US9353104) discloses a series of compounds where the 2,5-dichloro substitution is consistently highlighted among exemplary structures, while 2,3- and 2,4-substituted analogs are either absent or represented with lower exemplification density. In one embodiment, a closely related 2,5-dichlorophenyl piperidinyl acetamide derivative demonstrated a Ki of 0.034 nM against PDE10A2, indicating that the 2,5-substitution pattern can confer sub-nanomolar affinity in specific target contexts [2].

Patent exemplification rank
Head-to-head
2,5-substitution preferred in patent Markush claims; close analog PDE10A2 Ki 0.034 nM reported
Aligns with disclosed SAR; patent-highlighted scaffold supports calcium channel research fit
Patent representation preference; not a direct activity comparison across all regioisomers
Calcium Channel Modulation T-Type Calcium Channels Patent Analysis

Commercial Availability and Purity Specification Differentiation

Among the dichlorophenyl piperidinyl acetamide regioisomers, N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide (CAS 315248-23-8) is commercially stocked with a minimum purity specification of 95% . In contrast, the 2,4-regioisomer (CAS 81112-76-7) and the 2,3-regioisomer (CAS 332384-68-6) are listed primarily through custom synthesis services without guaranteed stock or batch-certified purity [1]. The oxo-analog (CAS not assigned in common vendors) is also available only via custom synthesis. This stock availability and defined purity reduce procurement lead times and ensure batch-to-batch consistency for repeat assays.

Commercial availability
Head-to-head
Target compound: stocked, 95% min purity
2,3- and 2,4-isomers: custom synthesis only
Ready stock ensures batch consistency and reduces lead time for reproducible assays
Based on 2026 commercial vendor catalogs
Chemical Procurement Compound Sourcing Purity Specification

N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide: High-Impact Use Cases in Drug Discovery and Chemical Biology


T-Type Calcium Channel Blocker Lead Optimization

Based on patent disclosures, N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide serves as a key scaffold for developing T-type calcium channel modulators [1]. Researchers targeting conditions such as epilepsy, neuropathic pain, or cardiovascular disorders should prioritize this compound over regioisomers due to its explicit exemplification in the Zalicus patent family and the sub-nanomolar affinity observed for close analogs (e.g., PDE10A2 Ki = 0.034 nM) [2].

Structure-Activity Relationship (SAR) Studies on Halogen Substitution

This compound enables systematic SAR exploration of chlorine positional effects on biological activity. The 2,5-dichloro pattern offers a unique electrostatic profile compared to the 2,6-lidocaine analog [1] and the 2,3/2,4 regioisomers. Procurement of all four regioisomers allows for head-to-head comparison of target engagement, selectivity, and ADME properties, with the 2,5-isomer representing a critical data point that is commercially stocked and ready for immediate testing [2].

Negative Control for mPGES1 Inhibitor Assays

Given that the oxo-derivative potently inhibits mPGES1 (IC50 = 3 nM) [1] while the non-oxo target compound shows no reported activity against this enzyme, N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide is an ideal negative control compound in mPGES1 inhibition assays. This pairing allows researchers to attribute any observed cellular effects specifically to the oxo functionality, thereby validating target engagement and ruling out off-target contributions from the piperidinyl acetamide core.

PDE7 Inhibitor Tool Compound with Defined Potency

With a reported IC50 of 2600 nM against PDE7 [1], this compound serves as a moderate-affinity tool for studying PDE7 biology and for benchmarking more potent PDE7 inhibitors. Its defined potency in a biochemical assay provides a reproducible reference point for assay validation and for calibrating high-throughput screening campaigns focused on phosphodiesterase targets.

Application
Selection Property
Validation Focus
Calcium channel modulation studies
Patent-exemplified 2,5-dichloro scaffold
Target engagement and isoform selectivity assessment
Halogen substitution SAR profiling
Regioisomeric identity and purity
ADME and target binding comparison across regioisomers
mPGES1 negative control assays
Lack of mPGES1 inhibition (contrast to oxo-analog)
Off-target activity screening and assay window definition
PDE7 inhibition tool compound
Reported PDE7 inhibition (moderate affinity)
Assay calibration and benchmarking of PDE7 inhibitors
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